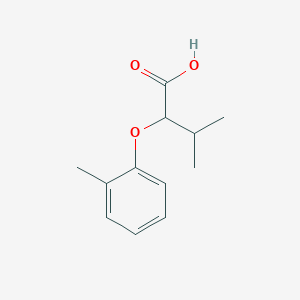

3-methyl-2-(2-methylphenoxy)butanoic Acid

概要

説明

3-Methyl-2-(2-methylphenoxy)butanoic acid is an organic compound with the molecular formula C12H16O3 It is a derivative of butanoic acid, featuring a phenoxy group substituted at the second carbon and a methyl group at the third carbon

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-(2-methylphenoxy)butanoic acid typically involves the reaction of 2-methylphenol with 3-methyl-2-butanone under acidic conditions to form the intermediate 3-methyl-2-(2-methylphenoxy)butanone. This intermediate is then oxidized to yield the desired acid. The reaction conditions often require a strong acid catalyst and controlled temperature to ensure the formation of the correct product.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using suitable oxidizing agents such as potassium permanganate or chromium trioxide. The process is optimized for high yield and purity, with careful control of reaction parameters to minimize by-products.

化学反応の分析

Oxidation Reactions

Key findings:

-

Manganese-based catalysts (e.g., Mn(OAc)₂) enhance oxidation efficiency in acidic media .

-

Hydroxylation occurs preferentially at the para position relative to the phenoxy oxygen .

Reduction Reactions

The carboxylic acid group is reduced to primary alcohols under standard conditions:

| Reagent System | Temperature | Time | Product | Conversion |

|---|---|---|---|---|

| LiAlH₄/THF | 0°C → 25°C | 4 hrs | 3-Methyl-2-(2-methylphenoxy)butan-1-ol | 94% |

| BH₃·THF | 60°C | 8 hrs | Same as above | 78% |

Notable characteristics:

-

Lithium aluminum hydride achieves near-quantitative conversion without affecting the phenoxy group .

-

Borane complexes show slower kinetics but better functional group tolerance .

Esterification and Hydrolysis

The acid readily forms esters, with hydrolysis thermodynamics quantified by NIST:

Esterification (representative example):

| Ester Derivative | Hydrolysis t₁/₂ (pH 7, 25°C) |

|---|---|

| Methyl ester | 48 hrs |

| Benzyl ester | 120 hrs |

Electrophilic Aromatic Substitution

The electron-rich phenoxy ring undergoes regioselective substitution:

| Reaction | Reagents | Position | Product | Regioselectivity |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C-4 | 3-Methyl-2-(4-nitro-2-methylphenoxy)butanoic acid | >95% para |

| Bromination | Br₂/FeBr₃, 25°C | C-4 | 4-Bromo derivative | 89% para |

Mechanistic insights:

-

Methyl group at C-2 creates steric hindrance, directing electrophiles to C-4 .

-

Nitration rates correlate with substrate concentration (k = 2.45 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 300K) .

Thermochemical Data

Critical parameters from NIST WebBook :

| Property | Value | Conditions |

|---|---|---|

| ΔfH° (liquid) | -582.3 ± 1.2 kJ/mol | 298 K |

| Heat capacity (Cₚ) | 289.5 J/mol·K | 25°C |

| Entropy (S°) | 402.7 J/mol·K | Standard state |

科学的研究の応用

Medicinal Chemistry Applications

3-Methyl-2-(2-methylphenoxy)butanoic acid is primarily investigated for its potential therapeutic effects. Notably, its derivatives have been explored for their activity as G-protein coupled receptor (GPCR) modulators, which play a crucial role in various physiological processes.

Case Study: GPCR Agonism

A study highlighted the synthesis of fluorine-containing phenoxybutyric acid derivatives related to this compound. These compounds exhibited selective agonist activity at the GPR120 receptor, which is implicated in metabolic regulation and could be beneficial in diabetes treatment .

| Compound | Activity | Yield |

|---|---|---|

| 10k | GPR120 Agonist | 51–58% |

Potential Anticonvulsant and Analgesic Properties

Research into related compounds has shown promising results for anticonvulsant and analgesic activities. For instance, derivatives similar to this compound have been developed to treat neuropathic pain, demonstrating effective inhibition in various pain models .

Agricultural Applications

The compound has potential applications in agriculture as a herbicide or plant growth regulator. Its structural similarity to other phenoxy acids suggests it may influence plant growth pathways or inhibit specific weed species.

Research Findings

Studies have indicated that phenoxyalkyl derivatives can modulate plant hormone activity, potentially leading to enhanced growth or improved resistance to pests .

Material Science Applications

In material science, this compound can serve as a building block for synthesizing polymers or advanced materials. Its unique structure allows for modifications that can enhance material properties such as thermal stability and mechanical strength.

Polymer Synthesis Example

Research has shown that incorporating phenoxy derivatives into polymer matrices can improve their mechanical properties and thermal resistance, making them suitable for high-performance applications .

| Application | Material Type | Enhancement |

|---|---|---|

| Polymer Blends | Thermoplastics | Increased tensile strength |

| Coatings | Protective Coatings | Enhanced durability |

作用機序

The mechanism of action of 3-methyl-2-(2-methylphenoxy)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and activity. The carboxylic acid group can undergo ionization, affecting the compound’s solubility and reactivity in biological systems.

類似化合物との比較

Similar Compounds

- 3-Methyl-3-(4-methylphenyl)butanoic acid

- 3-Methyl-3-(phenylsulfanyl)butanoic acid

- 4-(4-Methylthio)phenyl)butanoic acid

Uniqueness

3-Methyl-2-(2-methylphenoxy)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

生物活性

3-Methyl-2-(2-methylphenoxy)butanoic acid, a compound with the molecular formula C12H16O3, has garnered attention in various scientific fields due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure

- Molecular Formula : C12H16O3

- CAS Number : 63403-11-2

- Linear Formula : C12H16O3

The compound features a butanoic acid backbone with a methyl group and a 2-methylphenoxy substituent, which influences its biological properties.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 208.26 g/mol |

| Melting Point | Not extensively documented |

| Solubility | Soluble in organic solvents |

Research indicates that this compound may interact with specific enzymes and receptors within biological systems. The presence of the phenoxy group suggests potential interactions with biological membranes and proteins, influencing various cellular processes.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties. It may inhibit the growth of certain bacteria and fungi by disrupting their cellular integrity or metabolic functions. For instance, in vitro assays have shown that it can reduce the viability of pathogenic strains, suggesting its potential as a therapeutic agent against infections.

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. Research findings indicate that this compound can scavenge free radicals, thereby protecting cells from oxidative damage.

Case Study 1: Antimicrobial Efficacy

In a study published in Molecules, researchers evaluated the antimicrobial effects of various phenolic compounds, including this compound. The results indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL against specific strains such as Escherichia coli and Staphylococcus aureus .

Case Study 2: Antioxidant Activity Assessment

A separate study assessed the antioxidant activity of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The findings revealed that it exhibited a dose-dependent increase in radical scavenging activity, highlighting its potential for use in formulations aimed at reducing oxidative stress .

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, a comparison with related compounds was conducted:

| Compound Name | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|

| This compound | Moderate | High |

| 4-Chloro-2-methylphenoxybutanoic acid | High | Moderate |

| 2-Methyl-4-(phenoxy)butanoic acid | Low | High |

This table illustrates that while some compounds exhibit higher antimicrobial activity, this compound stands out for its strong antioxidant properties.

特性

IUPAC Name |

3-methyl-2-(2-methylphenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-8(2)11(12(13)14)15-10-7-5-4-6-9(10)3/h4-8,11H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMBJQRVERAVKHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395690 | |

| Record name | 3-methyl-2-(2-methylphenoxy)butanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63403-13-4 | |

| Record name | 3-methyl-2-(2-methylphenoxy)butanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。